Filgotinib hydrochloride
Overview
Description
Filgotinib Hydrochloride is an oral, preferential Janus kinase 1 inhibitor. It is primarily used for the treatment of inflammatory autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . By selectively inhibiting Janus kinase 1, this compound modulates a subset of proinflammatory cytokines within the Janus kinase-signal transducer and activator of transcription pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Filgotinib Hydrochloride is synthesized through a multi-step process involving the formation of its primary active metabolite, GS-829845 . The synthesis involves the use of carboxylesterase isoform 2 to metabolize Filgotinib into GS-829845 . The primary metabolite has a similar Janus kinase 1 selectivity profile but reduced activity compared to the parent compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes to ensure the compound’s efficacy and safety. The production methods are designed to achieve high yield and purity, adhering to stringent regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Filgotinib Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and bioavailability.
Common Reagents and Conditions: The synthesis and reactions of this compound involve the use of carboxylesterase isoform 2 and other reagents that facilitate the conversion of Filgotinib into its active metabolite . The conditions for these reactions are optimized to ensure maximum yield and stability of the compound .
Major Products Formed: The primary product formed from the reactions of this compound is GS-829845, which retains the Janus kinase 1 selectivity profile but with reduced activity compared to the parent compound .
Scientific Research Applications
Filgotinib Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is extensively studied for its efficacy in treating inflammatory autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . Additionally, this compound is being investigated for its potential use in other inflammatory conditions and diseases .
Mechanism of Action
Filgotinib Hydrochloride exerts its effects by selectively inhibiting Janus kinase 1, which is a key driver of inflammatory and autoimmune responses . By modulating the Janus kinase-signal transducer and activator of transcription pathway, this compound reduces the production of proinflammatory cytokines and alleviates symptoms associated with inflammatory diseases . The primary molecular targets of this compound are Janus kinase 1 and its associated signaling pathways .
Comparison with Similar Compounds
- Tofacitinib
- Baricitinib
- Upadacitinib
Comparison: Filgotinib Hydrochloride is unique in its preferential inhibition of Janus kinase 1, which distinguishes it from other Janus kinase inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib . While Tofacitinib targets both Janus kinase 1 and Janus kinase 3, and Baricitinib and Upadacitinib have broader Janus kinase inhibition profiles, this compound’s selectivity for Janus kinase 1 aims to improve its safety profile while maintaining clinical efficacy .
Properties
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide;trihydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S.ClH.3H2O/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;;;;/h1-7,17H,8-14H2,(H,23,24,27);1H;3*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVWKOPMGYYNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.O.O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540859-07-1 | |
Record name | Filgotinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1540859071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FILGOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ8Y0B8XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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